molecular formula C23H29ClO4 B1668728 Chlormadinone acetate CAS No. 302-22-7

Chlormadinone acetate

Katalognummer: B1668728
CAS-Nummer: 302-22-7
Molekulargewicht: 404.9 g/mol
InChI-Schlüssel: QMBJSIBWORFWQT-GDMUWPLKSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Die Synthese von Ulobetasolpropionat umfasst mehrere Schritte, beginnend mit einem steroidalen Vorläufer. Zu den wichtigsten Schritten gehören Fluorierungs-, Chlorierungs- und Veresterungsreaktionen. Die industriellen Produktionsverfahren sind proprietär, aber sie folgen im Allgemeinen ähnlichen Synthesewegen mit optimierten Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten .

Analyse Chemischer Reaktionen

Ulobetasolpropionat durchläuft verschiedene chemische Reaktionen, darunter:

Wissenschaftliche Forschungsanwendungen

Hormonal Therapy and Contraception

Chlormadinone Acetate in Hormone Replacement Therapy (HRT)

CMA is utilized in HRT due to its progestogenic properties, which are approximately one-third stronger than those of natural progesterone. It plays a crucial role in counteracting the effects of estrogen on the endometrium, thereby preventing hyperplasia. CMA has been effectively used alone or in combination with estrogen (ethinyl estradiol) for contraception since 1999. Clinical studies have demonstrated its efficacy and tolerability, making it a preferred choice for women at risk of arterial complications .

Table 1: Efficacy and Tolerability of this compound in HRT

Study ReferencePopulationDurationEfficacy (%)Side Effects
Women using HRT2.5 yearsHigh adherence and efficacyMild headaches, nausea
Women with dysmenorrhea6 monthsSignificant improvement in symptomsMinimal side effects

Anti-Androgenic Applications

This compound in Prostate Cancer Treatment

CMA has gained attention for its anti-androgenic properties, particularly in treating prostate cancer. A multicenter randomized controlled trial indicated that low-dose CMA significantly improved the persistence of active surveillance in patients with low-risk prostate cancer compared to placebo. The study reported a persistence rate of 75.5% in the CMA group versus 50.1% in the placebo group over three years .

Table 2: Persistence Rates in Prostate Cancer Active Surveillance

GroupPersistence Rate at 2 Years (%)Persistence Rate at 3 Years (%)
Chlormadinone83.075.5
Placebo58.950.1

Dermatological Applications

This compound for Dermatological Disorders

CMA has been employed to manage various dermatological conditions associated with hyperandrogenism, such as acne and hirsutism. A study involving patients with polycystic ovary syndrome (PCOS) demonstrated that treatment with ethinyl estradiol combined with CMA resulted in significant improvements in acne lesions and hirsutism after six months .

Case Studies: Dermatological Outcomes with CMA

  • Case Study 1: A patient with PCOS experienced a marked reduction in acne lesions after six months of treatment with ethinyl estradiol/CMA.
  • Case Study 2: Another patient diagnosed with idiopathic hirsutism reported decreased hair growth following CMA treatment.

Odontogenic Differentiation

Recent research has explored the effects of CMA on odontogenic differentiation and mineralization of human dental pulp cells. The findings suggest that CMA enhances the expression of odontogenic marker genes and promotes mineralization through the ERK signaling pathway, indicating potential applications in dental regenerative therapies .

Table 3: Effects of this compound on Dental Cell Differentiation

Treatment Concentration (μM)ALP Activity Increase (%)Mineralized Nodule Formation
0.1SignificantYes
1SignificantYes
10SignificantYes

Eigenschaften

CAS-Nummer

302-22-7

Molekularformel

C23H29ClO4

Molekulargewicht

404.9 g/mol

IUPAC-Name

[(10R,13S,17R)-17-acetyl-6-chloro-10,13-dimethyl-3-oxo-2,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate

InChI

InChI=1S/C23H29ClO4/c1-13(25)23(28-14(2)26)10-7-18-16-12-20(24)19-11-15(27)5-8-21(19,3)17(16)6-9-22(18,23)4/h11-12,16-18H,5-10H2,1-4H3/t16?,17?,18?,21-,22+,23+/m1/s1

InChI-Schlüssel

QMBJSIBWORFWQT-GDMUWPLKSA-N

SMILES

CC(=O)C1(CCC2C1(CCC3C2C=C(C4=CC(=O)CCC34C)Cl)C)OC(=O)C

Isomerische SMILES

CC(=O)[C@]1(CCC2[C@@]1(CCC3C2C=C(C4=CC(=O)CC[C@]34C)Cl)C)OC(=O)C

Kanonische SMILES

CC(=O)C1(CCC2C1(CCC3C2C=C(C4=CC(=O)CCC34C)Cl)C)OC(=O)C

Aussehen

Solid powder

Color/Form

Crystals from menthanol or ether
White to light-yellow...crystals

melting_point

212-214 °C

Key on ui other cas no.

302-22-7
8065-91-6

Piktogramme

Health Hazard

Reinheit

>98% (or refer to the Certificate of Analysis)

Haltbarkeit

>2 years if stored properly

Löslichkeit

In double-distilled water, 0.16 mg/L
Very soluble in chloroform;  soluble in acetonitrile;  slightly soluble in ethanol and diethyl ether.

Lagerung

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyme

Chlormadinon Acetate
Chlormadinone
Chlormadinone Acetate
Chlormadinone Acetate, (9 beta,10 alpha)-Isomer
Neo Eunomin
Neo-Eunomin
NeoEunomin
Pregna-4,6-diene-3,20-dione, 17-(acetyloxy)-6-chloro-

Dampfdruck

3.22X10-9at 25 °C (est)

Herkunft des Produkts

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Chlormadinone acetate
Reactant of Route 2
Reactant of Route 2
Chlormadinone acetate
Reactant of Route 3
Chlormadinone acetate
Reactant of Route 4
Reactant of Route 4
Chlormadinone acetate
Reactant of Route 5
Reactant of Route 5
Chlormadinone acetate
Reactant of Route 6
Chlormadinone acetate
Customer
Q & A

Q1: What is the primary mechanism of action of Chlormadinone acetate?

A1: this compound primarily acts as an anti-androgen by binding to androgen receptors, thus preventing the binding of endogenous androgens like testosterone and dihydrotestosterone (DHT). [, , ] This, in turn, inhibits the androgenic effects on target tissues like the prostate and seminal vesicles. [, , ]

Q2: How does this compound affect ovulation?

A2: Research suggests that this compound blocks ovulation by acting on the central nervous system, specifically at a site above the median eminence. [, ] This action disrupts the typical hormonal cascade that leads to ovulation.

Q3: What is the effect of this compound on the levels of Luteinizing Hormone (LH)?

A4: this compound has been shown to suppress the mid-cycle surge of LH, a key event in the ovulation process. [, ] This suppression contributes to its contraceptive effect.

Q4: What is the molecular formula and weight of this compound?

A5: The molecular formula of this compound is C23H29ClO4, and its molecular weight is 404.93 g/mol. [, ]

Q5: What are the key spectroscopic characteristics of this compound?

A5: Key spectroscopic data for this compound include:

  • UV Spectrum: λmax = 283.5 nm []
  • IR Spectrum: Consistent with the structure of this compound and comparable to the Japanese Pharmacopoeia Reference Standard. []
  • Optical Rotation: [α]20D = -13.0 degrees []

Q6: Describe the absorption and distribution of this compound in the body.

A7: this compound is well-absorbed following oral administration. [, , ] It exhibits a longer half-life compared to natural progesterone, indicating a slower elimination rate. [] Studies in rats indicate significant accumulation in the liver and fatty tissues. []

Q7: How is this compound metabolized and excreted?

A8: this compound undergoes metabolism primarily in the liver. [, ] Studies in guinea pigs identified various metabolites, including hydroxylated forms and dechlorinated derivatives. [] It's important to note that the metabolic profile may vary across species. Elimination occurs primarily through urine and feces. [, ]

Q8: Does this compound interact with drug-metabolizing enzymes?

A9: Studies suggest that this compound can inhibit specific UDP-Glucuronosyltransferases (UGT), particularly UGT1A3 and UGT2B7, which are involved in the metabolism of various drugs. []

Q9: What are the main clinical applications of this compound?

A9: this compound is primarily used for:

  • Contraception: It is a progestogen-only contraceptive, offering an alternative for women who cannot tolerate estrogen-containing contraceptives. [, , , , ]
  • Treatment of Gynecological Conditions: It is employed in managing conditions like heavy menstrual bleeding, endometriosis, and symptoms associated with benign prostatic hyperplasia (BPH). [, , , , ]

Q10: How effective is this compound in reducing prostate volume in BPH?

A11: Studies indicate that this compound effectively reduces prostate volume in BPH, particularly when combined with alpha-blockers like Tamsulosin. [] The combination therapy shows promising results in alleviating obstructive symptoms. []

Q11: What are the potential side effects associated with this compound?

A13: Common side effects reported with this compound include menstrual irregularities (e.g., breakthrough bleeding, amenorrhea), breast tenderness, and mood changes. [, , , , , ]

Q12: Are there any concerns regarding the long-term safety of this compound?

A14: While generally considered safe, long-term use of this compound, like other hormonal therapies, requires careful monitoring. [, ] Studies are ongoing to fully understand any potential long-term effects.

Q13: Does this compound exhibit any clinically significant drug interactions?

A15: As mentioned earlier, this compound can inhibit specific UGT enzymes, potentially affecting the metabolism of co-administered drugs that are substrates of these enzymes. [] This could lead to altered drug levels and potential toxicity.

Q14: Has resistance to this compound been reported?

A16: While not directly comparable to antimicrobial resistance, the phenomenon of "antiandrogen withdrawal syndrome" has been observed in prostate cancer patients treated with this compound. [] In this case, discontinuation of the drug, rather than continued exposure, paradoxically leads to a decrease in PSA levels and potential clinical improvement.

Q15: What analytical methods are commonly employed for the quantification of this compound?

A17: High-Performance Liquid Chromatography (HPLC) coupled with various detection methods, such as UV or mass spectrometry, is widely used for quantifying this compound in biological samples. [, , , ]

Q16: What are the critical considerations for the quality control of this compound formulations?

A18: Quality control measures for this compound formulations focus on ensuring the drug's purity, stability, and accurate dosage. [] This includes stringent testing for impurities, monitoring degradation products, and verifying content uniformity within the final dosage forms.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.